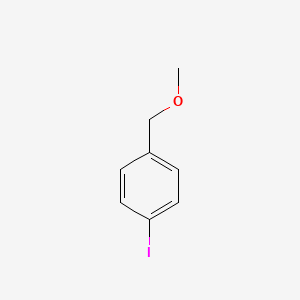

1-Iodo-4-(methoxymethyl)benzene

説明

Contextualization within Halogenated Aromatic Scaffolds in Organic Chemistry

Halogenated aromatic compounds are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Among these, aryl iodides, such as 1-Iodo-4-(methoxymethyl)benzene, are particularly prized for their high reactivity in a variety of transformations. uwindsor.ca The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to oxidative addition in transition metal-catalyzed reactions, a key step in many cross-coupling methodologies. uwindsor.ca This enhanced reactivity allows for milder reaction conditions and broader substrate scope compared to their bromo- or chloro-analogues.

The presence of the methoxymethyl group, a stable protecting group for the benzylic alcohol, further enhances the strategic value of this compound. This group is generally robust under various reaction conditions, yet can be readily cleaved to reveal the free alcohol for further functionalization. This dual functionality allows for sequential and site-selective modifications of the molecule.

Overview of Strategic Importance in Contemporary Chemical Synthesis Research

The strategic importance of this compound in modern chemical synthesis is multifaceted. It serves as a crucial building block in the synthesis of a wide array of organic molecules, from pharmaceuticals to advanced materials. lookchem.comshlzpharma.com Its ability to participate in a multitude of chemical reactions, most notably palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for medicinal chemists and materials scientists. uwindsor.calookchem.com

In pharmaceutical research, the 4-(methoxymethyl)phenyl moiety is a structural motif found in various biologically active compounds. The use of this compound allows for the efficient introduction of this fragment into target molecules. lookchem.comshlzpharma.com In materials science, this compound is utilized as a precursor for the synthesis of functional polymers and organic electronic materials, where the tailored arrangement of aromatic units is critical for achieving desired properties. researchgate.net

Physicochemical Properties of this compound

The utility of this compound in synthetic chemistry is underpinned by its distinct physicochemical properties. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C8H9IO | nih.gov |

| Molecular Weight | 248.06 g/mol | nih.gov |

| Appearance | Pale yellow to light brown powder or crystalline solid | lookchem.com |

| Melting Point | 73-77 °C | lookchem.com |

| Boiling Point | 222.4 °C at 760 mmHg | lookchem.com |

| Density | 1.646 g/cm³ | lookchem.com |

| Flash Point | 88.3 °C | lookchem.com |

| CAS Number | 91912-54-8 | nih.gov |

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and efficient method involves the etherification of 4-iodobenzyl alcohol. In this procedure, 4-iodobenzyl alcohol is treated with a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like sodium hydride. The base deprotonates the hydroxyl group of the alcohol, forming an alkoxide that then undergoes a Williamson ether synthesis with the methylating agent to yield the desired product.

Another synthetic approach starts from 4-methylanisole (B47524) (p-cresol methyl ether). This involves a direct iodination of the aromatic ring. However, this method can sometimes lead to a mixture of isomers and requires careful control of reaction conditions to achieve high selectivity for the desired para-substituted product.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, ppm) | δ 7.66 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H), 4.39 (s, 2H), 3.36 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 137.6, 137.2, 129.2, 92.5, 74.0, 58.2 |

| Mass Spectrum (EI) | m/z 248 (M⁺), 217, 121 |

Applications in Organic Synthesis

The reactivity of the carbon-iodine bond makes this compound a valuable substrate in a variety of organic transformations, particularly in the construction of complex molecular frameworks.

Cross-Coupling Reactions

This compound is an excellent coupling partner in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used reaction in which this compound serves as an effective electrophilic partner. For instance, it can be coupled with various arylboronic acids to synthesize substituted biaryl compounds. A typical reaction involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system like a mixture of toluene (B28343) and water.

In the Sonogashira coupling, this compound reacts with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst to form aryl-alkyne derivatives. These products are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

The Heck coupling reaction enables the arylation of alkenes. This compound can be used to introduce the 4-(methoxymethyl)phenyl group onto a variety of olefinic substrates. This reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen iodide formed during the reaction.

Other Important Reactions

Beyond cross-coupling reactions, the reactivity of this compound extends to other important transformations. The iodine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution reactions, although this generally requires harsh conditions or the presence of activating groups. Furthermore, the compound can undergo metal-halogen exchange reactions to generate organometallic reagents, which can then be used in a variety of subsequent reactions.

Structure

3D Structure

特性

IUPAC Name |

1-iodo-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQYAEJVEBYSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549752 | |

| Record name | 1-Iodo-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91912-54-8 | |

| Record name | 1-Iodo-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91912-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-4-(methoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformative Chemistry of 1 Iodo 4 Methoxymethyl Benzene

Reactions at the Aryl Iodide Functionality

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures. Aryl iodides are among the most reactive aryl halides for these transformations.

Suzuki-Miyaura Coupling for Aryl-Aryl Connections

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.govresearchgate.net For 1-Iodo-4-(methoxymethyl)benzene, this reaction would provide a direct route to various biaryl structures.

The general reaction is as follows:

Reactants : this compound and an arylboronic acid or ester.

Catalyst : A palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). nih.gov

Base : A base such as sodium carbonate, potassium carbonate, or potassium phosphate (B84403) is essential for the activation of the organoboron species. nih.gov

Solvent : Typically, a mixture of an organic solvent (like dioxane, toluene (B28343), or DMF) and water is used.

The presence of the para-methoxymethyl group, being a mild electron-donating group, is not expected to significantly hinder the reaction, and high yields would be anticipated under standard conditions.

Sonogashira Coupling for Alkynylations

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation of great importance in the synthesis of pharmaceuticals and organic materials. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper complexes. wikipedia.org

A typical Sonogashira coupling of this compound would involve:

Reactants : this compound and a terminal alkyne.

Catalysts : A palladium(0) complex and a copper(I) salt (e.g., CuI). nih.gov

Base : An amine base, such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent. organic-chemistry.org

Conditions : The reaction is often carried out under mild, anaerobic conditions. organic-chemistry.org

The high reactivity of the C-I bond makes this compound an excellent candidate for this transformation, likely proceeding efficiently at room temperature. wikipedia.org

Heck Reaction for Vinylic Substitutions

The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. masterorganicchemistry.comnih.gov This palladium-catalyzed process is a powerful method for synthesizing substituted alkenes. researchgate.netresearchgate.net

For this compound, the reaction would proceed as:

Reactants : this compound and an alkene (e.g., styrene, acrylates).

Catalyst : A palladium source, such as palladium(II) acetate or a supported palladium catalyst. nih.govresearchgate.net

Base : An organic or inorganic base, like triethylamine or sodium carbonate, is required to neutralize the hydrogen halide formed. nih.gov

Solvent : Polar aprotic solvents like DMF or NMP are commonly used.

Given that aryl iodides are the most reactive halides for the Heck reaction, this compound would be expected to couple efficiently, providing the corresponding vinylated aromatic product.

Kumada and Negishi Coupling Variants

The Kumada and Negishi couplings are among the earliest and most powerful cross-coupling methods, utilizing highly reactive organometallic reagents.

The Kumada coupling employs a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org The reaction of this compound with an aryl or alkyl Grignard reagent would offer a direct route to C-C bond formation. However, the high reactivity of Grignard reagents limits the tolerance of certain functional groups. nih.govwikipedia.org

The Negishi coupling utilizes an organozinc reagent, which offers greater functional group tolerance compared to Grignard reagents. wikipedia.org The palladium- or nickel-catalyzed coupling of this compound with an organozinc compound would be a highly effective method for constructing C(sp²)-C(sp²), C(sp²)-C(sp³), or C(sp²)-C(sp) bonds. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgyoutube.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org

The this compound molecule contains a methoxymethyl group, which is considered weakly electron-donating. Electron-donating groups tend to destabilize the anionic intermediate required for the classical SNAr addition-elimination mechanism. youtube.com Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions. For the reaction to occur, extremely harsh conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate (elimination-addition), would likely be necessary. youtube.comyoutube.com Studies on similar iodobenzenes show that SNAr reactions are generally unfavorable without significant electronic activation. nih.govnih.gov

Reductive and Oxidative Transformations of the Aryl-Iodine Bond

The carbon-iodine bond in this compound is a key site for a variety of chemical reactions. Its relatively low bond strength compared to other aryl-halogen bonds makes it susceptible to both reduction and oxidation.

Reductive transformations typically involve the cleavage of the C-I bond and its replacement with a carbon-hydrogen bond. This can be achieved using various reducing agents. While specific studies on the reduction of this compound are not extensively detailed in the provided results, general methods for aryl iodide reduction are well-established. These include catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or the use of hydride reagents.

Oxidative transformations of the aryl-iodine bond can lead to the formation of hypervalent iodine compounds. For instance, aryl iodides can be oxidized to aryliodine(III) dihalides. researchgate.net One method involves oxidative chlorination using hydrochloric acid and hydrogen peroxide in 1,1,1-trifluoroethanol, which acts as both the reaction medium and an activator for the hydrogen peroxide. researchgate.net This process converts the aryl iodide into an aryliodine(III) dichloride. researchgate.net These hypervalent iodine reagents are valuable in their own right as they can participate in a variety of subsequent transformations, including acting as oxidizing agents or as precursors for other functional groups.

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group serves as a protecting group for the benzylic alcohol functionality. Its stability under various conditions and its susceptibility to specific deprotection methods make it a versatile tool in multi-step synthesis. nih.govresearchgate.net

The removal of the MOM group to unveil the parent hydroxyl group is a common and crucial transformation. The stability of the MOM ether to strongly basic and weakly acidic conditions necessitates specific, often acidic, conditions for its removal. nih.gov

Several methods have been developed for the deprotection of MOM ethers, aiming for mild conditions to avoid affecting other sensitive functional groups within a molecule. nih.gov

Acidic Hydrolysis: Strong acidic conditions are generally effective for MOM group deprotection. nih.gov However, for substrates with acid-labile functional groups, this method can be problematic. nih.gov

Lewis Acid-Mediated Deprotection: Lewis acids can facilitate the cleavage of MOM ethers. For example, a combination of zinc bromide (ZnBr2) and n-propylthiol (n-PrSH) has been shown to rapidly and selectively deprotect MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols. researchgate.net

Trialkylsilyl Triflate and 2,2'-Bipyridyl: Aromatic MOM ethers exhibit different reactivity compared to their aliphatic counterparts when treated with trialkylsilyl triflates (R3SiOTf) and 2,2'-bipyridyl. nih.gov When using trimethylsilyl (B98337) triflate (TMSOTf), the aromatic MOM ether is first converted to a silyl (B83357) ether, which is then hydrolyzed to the corresponding alcohol. nih.gov This method proceeds under mild, non-acidic conditions. nih.gov

Carbon Tetrabromide in Isopropanol (B130326): A catalytic amount of carbon tetrabromide (CBr4) in refluxing isopropanol can be used to hydrolyze MOM ethers to their corresponding alcohols. researchgate.net

| Deprotection Reagent | Conditions | Outcome | Reference |

| Strong Acid | Acidic conditions | Deprotection to alcohol | nih.gov |

| ZnBr2 / n-PrSH | - | Rapid and selective deprotection | researchgate.net |

| TMSOTf / 2,2'-Bipyridyl | CH2Cl2, then H2O | Mild deprotection to alcohol | nih.gov |

| CBr4 (catalytic) | iPrOH, reflux | Hydrolysis to alcohol | researchgate.net |

Once the hydroxyl group is unmasked, it can be subjected to a wide array of functional group interconversions. These transformations are fundamental in organic synthesis, allowing for the construction of more complex molecules. vanderbilt.educompoundchem.comimperial.ac.uk

Common derivatizations of the resulting 4-iodobenzyl alcohol include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for the selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid will lead to the carboxylic acid. imperial.ac.uk

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Further etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis).

Conversion to Halides: The hydroxyl group can be converted to a halide (e.g., bromide or chloride) using reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). vanderbilt.edu

Interplay Between Aryl Iodide and Methoxymethyl Reactivity

The presence of both the aryl iodide and the MOM ether on the same molecule allows for strategic synthetic planning where the reactivity of one group can be exploited while the other remains intact, or where the transformation of one group influences the subsequent reactivity of the other.

For example, the aryl iodide can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. The MOM-protected benzylic alcohol is generally stable to the conditions of many of these coupling reactions. Following the coupling reaction, the MOM group can be deprotected to reveal the hydroxyl functionality, which can then be used in further synthetic manipulations. This sequential approach allows for the construction of complex molecular architectures.

In some cases, the electronic nature of the substituent at the 4-position can influence the reactivity of the aryl iodide. The methoxymethyl group is an electron-donating group, which can affect the rate and outcome of reactions at the iodine-bearing carbon.

The ability to selectively transform either the aryl iodide or the methoxymethyl group, or to perform sequential reactions involving both, underscores the value of this compound as a versatile intermediate in the synthesis of a wide range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. lookchem.com

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycle Mechanisms in Cross-Coupling Reactions

1-Iodo-4-(methoxymethyl)benzene is a valuable substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, generally proceeds through a sequence of fundamental organometallic steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination. nih.govresearchgate.net

Oxidative Addition: This is typically the initial and often rate-determining step, involving the insertion of a low-valent palladium(0) catalyst into the carbon-iodine bond of this compound. nih.gov This process forms a square planar arylpalladium(II) iodide complex. The reactivity in oxidative addition is influenced by the electronic properties of the aryl iodide. Theoretical and experimental studies on substituted iodobenzenes show that the reaction rate is sensitive to the electronic nature of the substituents. researchgate.netrsc.org While electron-withdrawing groups generally accelerate oxidative addition, the electron-donating nature of the para-methoxymethyl group in this compound still allows for efficient reaction, largely due to the inherent reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, facilitating its cleavage. chemguide.co.uk

Reductive Elimination: This final step of the catalytic cycle involves the formation of the new C-C or C-heteroatom bond and regeneration of the active Pd(0) catalyst from the arylpalladium(II) intermediate. The rate of reductive elimination is also significantly impacted by the electronic properties of the groups on the palladium center. berkeley.edu For many C-C bond-forming reductive eliminations, electron-withdrawing substituents on the aryl group accelerate the reaction. berkeley.edu However, in certain cases, such as the formation of aryl nitriles from arylpalladium(II) cyanide complexes, aryl groups with electron-donating substituents, like the 4-(methoxymethyl)phenyl group, have been shown to undergo faster reductive elimination. nih.govnih.gov This effect is attributed to the influence of the substituent on the thermodynamics of the elimination step. nih.gov

| Step | Description | Influence of 4-(Methoxymethyl) Group | General References |

| Oxidative Addition | Insertion of Pd(0) into the C-I bond to form an Ar-Pd(II)-I complex. | The electron-donating nature slightly disfavors this step compared to electron-withdrawing groups, but the weak C-I bond ensures reactivity. | nih.govresearchgate.netchemguide.co.uk |

| Reductive Elimination | Formation of the final product and regeneration of Pd(0) from the Ar-Pd(II)-Nu complex. | The electron-donating group can accelerate reductive elimination in specific contexts (e.g., cyanation) but may retard it in others. | berkeley.edunih.govnih.gov |

Transmetalation: In cross-coupling reactions like the Suzuki-Miyaura coupling, the transmetalation step follows oxidative addition. This involves the transfer of the organic group from an organometallic reagent (e.g., an organoboron compound) to the arylpalladium(II) complex, displacing the halide. For Suzuki-Miyaura reactions, this process is base-activated and can proceed through two primary mechanistic pathways: the "boronate" pathway, where the base activates the organoboron species, or the "hydroxo" pathway, where a hydroxo-palladium complex is formed first. nih.govresearchgate.net The choice of base and solvent plays a critical role in determining the dominant pathway. researchgate.net

Ligand Effects: The ligands coordinated to the palladium center are not mere spectators; they are crucial in modulating the catalyst's stability and reactivity. The development of specialized phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has revolutionized cross-coupling chemistry. nih.gov Sterically bulky and electron-rich ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos) and NHCs (e.g., IPr, IMes), generally accelerate both oxidative addition and reductive elimination, leading to more efficient catalytic systems. nih.govberkeley.edu For a substrate like this compound, the use of such advanced ligands can significantly improve reaction rates and yields, allowing for milder reaction conditions. In some cases, for highly reactive aryl iodides, the reaction can proceed efficiently even without added phosphine ligands, using only a palladium salt like palladium(II) acetate (B1210297). nih.govclockss.org

| Factor | Role in Cross-Coupling | Relevance to this compound | General References |

| Transmetalation | Transfer of an organic group from an organometallic reagent to the Pd(II) center. | The efficiency depends on the organometallic partner, base, and solvent system used. | nih.govresearchgate.netnih.gov |

| Ligands | Modulate catalyst reactivity and stability. | Use of bulky, electron-rich phosphines or NHCs can enhance reaction rates and yields. | nih.govclockss.orgnih.gov |

Detailed Studies on Nucleophilic Substitution Mechanisms

The direct displacement of the iodide from the aromatic ring of this compound via nucleophilic aromatic substitution (SNAr) is a challenging transformation. Such reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, which are absent in this molecule. The methoxymethyl group is electron-donating, which deactivates the ring towards nucleophilic attack.

However, nucleophilic substitution can occur under specific conditions, often involving transition metal catalysis (e.g., Ullmann condensation) or via benzyne (B1209423) intermediates. The C-I bond is the most polarizable and weakest among the aryl halides, making it the best leaving group in these reactions. chemguide.co.uk In principle, reactions with strong nucleophiles under harsh conditions (high temperature and pressure) could lead to substitution, but such methods often lack selectivity. The relative bond strengths of carbon-halogen bonds are a key factor, with the C-I bond being the easiest to break. chemguide.co.uk

| Reaction Type | Mechanistic Feature | Applicability to this compound | General References |

| SNAr | Addition-elimination mechanism requiring electron-withdrawing groups. | Unfavorable due to the electron-donating methoxymethyl group. | savemyexams.com |

| Ullmann-type | Copper-catalyzed nucleophilic substitution. | A viable pathway for forming C-O, C-N, and C-S bonds. | nih.gov |

| Benzyne Formation | Elimination-addition mechanism using very strong bases. | Possible, but may lead to regioisomeric mixtures. | N/A |

Mechanistic Pathways of Functional Group Transformations of the Methoxymethyl Group

The methoxymethyl (MOM) group is often employed as a protecting group for alcohols and phenols. However, the ether linkage in the methoxymethyl substituent of this compound can itself undergo transformation. Studies on the deprotection of aromatic MOM ethers have revealed specific mechanistic pathways. nih.gov

One such pathway involves the use of a trialkylsilyl triflate (R3SiOTf) in the presence of 2,2'-bipyridyl. The proposed mechanism suggests that a complex formed between the silyl (B83357) triflate and bipyridyl preferentially coordinates to the more Lewis basic oxygen atom of the acetal (B89532) (the one on the methyl side). nih.gov This coordination facilitates the cleavage of the C-O bond, leading to the formation of a silylated phenol (B47542) and other byproducts. The differing electron densities of the two oxygen atoms in the aromatic MOM ether are a key factor governing this selectivity. nih.gov Subsequent hydrolysis then yields the corresponding phenol. This chemoselective transformation highlights the specific reactivity of the methoxymethyl group under Lewis acidic conditions.

Exploration of Radical or Ionic Intermediates in Iodine-Mediated Reactions

The carbon-iodine bond in this compound is susceptible to cleavage, which can lead to the formation of either radical or ionic intermediates under appropriate conditions.

Radical Intermediates: Aryl radicals can be generated from aryl iodides through various methods. One established method involves the reaction of an arylhydrazine with molecular iodine. This process is thought to proceed through the oxidation of the hydrazine (B178648) to an arenediazonium salt, which then undergoes a single-electron transfer (SET) from an iodide anion to generate an aryl radical and an iodine radical. nih.govresearchgate.net The subsequent combination of these radicals affords the aryl iodide, but the intermediate aryl radical can be trapped in other processes. Photochemical or electrochemical methods can also induce homolytic cleavage of the C-I bond, generating the 4-(methoxymethyl)phenyl radical, which can participate in a variety of subsequent reactions. scielo.org.mxnih.gov

Ionic Intermediates: Aryl iodides can be activated to form hypervalent iodine species, which are powerful electrophiles. nih.gov For instance, oxidation of this compound can produce an iodoso or iodyl derivative. These hypervalent iodine compounds can then react with other arenes in the presence of an acid to form diaryliodonium salts. nih.gov These salts contain a positively charged iodine atom and are excellent arylating agents, reacting with nucleophiles via an ionic pathway. The formation of these ionic intermediates represents a distinct mode of reactivity for aryl iodides, complementary to the radical and transition-metal-catalyzed pathways. nih.govresearchgate.net

| Intermediate | Generation Method | Potential Reactions | General References |

| Aryl Radical | From arylhydrazine + I2; Photochemical/electrochemical C-I cleavage. | Radical cyclizations, additions to alkenes, Minisci-type reactions. | nih.govresearchgate.netscielo.org.mxnih.gov |

| Diaryliodonium Ion | Oxidation of aryl iodide followed by reaction with another arene. | Nucleophilic arylation of a wide range of substrates. | nih.govresearchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The structure of 1-iodo-4-(methoxymethyl)benzene makes it an ideal starting material or intermediate for introducing a substituted phenyl ring into larger, more complex molecular frameworks. The aryl iodide is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.

In medicinal chemistry, the precise assembly of molecular scaffolds is critical for developing new therapeutic agents. This compound serves as a key intermediate in the synthesis of compounds with potential pharmaceutical applications. Its primary role is to act as an electrophilic partner in cross-coupling reactions, enabling the formation of biaryl structures or the attachment of the 4-(methoxymethyl)benzyl moiety to various heterocyclic systems common in drug discovery.

For instance, derivatives of this compound are employed in the synthesis of complex molecules that can be further elaborated into drug candidates. While direct incorporation into a final drug product is less commonly documented, its role in creating advanced intermediates is crucial. A notable example is in the synthesis of oxadiazole derivatives. In a patented process for preparing intermediates for the anticoagulant dabigatran (B194492) etexilate, an analogue bearing a methoxymethyl group, 5-(methoxymethyl)-3-(4-nitrophenyl) Current time information in San Diego, CA, US.oxadiazole, is synthesized. This highlights the utility of the methoxymethylphenyl scaffold in building heterocyclic compounds relevant to the pharmaceutical industry. The general reactivity of the aryl iodide allows for its coupling with a wide range of nucleophilic partners, as detailed in the table below.

Table 1: Representative Cross-Coupling Reactions Utilizing Aryl Iodides like this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(aryl)-C(aryl/alkenyl) |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(aryl)-C(alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | C(aryl)-C(alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C(aryl)-N |

| Ullmann Condensation | Alcohol or Thiol | Copper Catalyst, Base | C(aryl)-O or C(aryl)-S |

This table presents generalized conditions. Specific substrates may require tailored catalyst systems and reaction conditions.

The development of new pesticides and herbicides relies on the synthesis of novel chemical entities that exhibit high efficacy and selectivity. This compound serves as a precursor in the agrochemical sector for creating such compounds. The methoxymethylbenzyl group can be found in the structure of certain active ingredients. For example, the herbicide Alachlor contains a 2,6-diethyl-N-(methoxymethyl)acetanilide structure. While not a direct synthesis from this compound, this demonstrates the importance of the N-(methoxymethyl)aryl motif in agrochemicals.

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing access to biologically active molecules that are often available only in minute quantities from their natural sources. While no specific total synthesis of a natural product directly employing this compound as a starting material is prominently documented, its structural motifs are relevant. The 4-(methoxymethyl)benzyl group can serve as a protecting group for a benzyl (B1604629) alcohol, which is a common functionality in natural products.

More importantly, the reactivity of the aryl iodide allows it to be used in key fragment couplings during the complex assembly of a natural product or its analogue. For example, in the synthesis of complex polycyclic or macrocyclic structures, a fragment derived from this compound could be coupled with another intricate part of the molecule via a Suzuki or Stille reaction. This strategic use allows for the convergent synthesis of complex targets, a widely adopted strategy in modern natural product synthesis.

Role in the Creation of Functional Materials

Beyond its use in life sciences, this compound is a valuable component in materials science, particularly for the synthesis of organic polymers and materials with specific electronic or optical properties.

The development of advanced polymers with tailored properties is a major focus of modern materials science. The di-functional nature of this compound (an iodo group for polymerization and a methoxymethyl group for property modulation or post-polymerization modification) makes it an interesting candidate as a monomer or an intermediate in polymer synthesis.

Aryl iodides are excellent monomers for step-growth polymerization via cross-coupling reactions. For example, Sonogashira or Suzuki polycondensation can be used to create fully conjugated polymers. A polymer incorporating the 4-(methoxymethyl)benzene unit could exhibit specific solubility, processability, and morphological characteristics. While specific, large-scale industrial polymers based on this exact monomer are not widely reported, research into similar structures is ongoing. For example, studies on the polymerization of methyl methacrylate (B99206) have utilized initiators like [Hydroxy(tosyloxy)iodo]benzene, demonstrating the relevance of iodo-benzene derivatives in polymer chemistry. The synthesis of polymers containing 1,4-bis(methoxymethyl)benzene (B1630615) also points to the utility of this functional group in polymer backbones.

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the chemical structure of the organic materials used.

This compound can serve as a building block for larger, conjugated molecules or polymers intended for these applications. Through cross-coupling reactions, the 4-(methoxymethyl)phenyl unit can be incorporated into oligomers or polymers designed to have specific energy levels (HOMO/LUMO) for efficient charge injection, transport, and light emission. For instance, it could be coupled with thiophene, fluorene, or other aromatic units to construct materials for OLEDs. A recent breakthrough in organic semiconductors involved the synthesis of a BNBN anthracene, which, when used as a blue host in an OLED, resulted in a device with a remarkably low driving voltage and high efficiency. The synthesis of such advanced materials often relies on the coupling of functionalized aryl halides like this compound.

Table 2: Potential Applications in Organic Electronics

| Application Area | Role of this compound Derivative | Desired Property of Final Material |

|---|---|---|

| OLEDs | Building block for host or emissive layer materials | High photoluminescence quantum yield, good charge transport, thermal stability |

| OPVs | Precursor for donor or acceptor materials | Broad absorption spectrum, high charge carrier mobility, suitable energy level alignment |

| OFETs | Monomer for the synthesis of the active semiconductor layer | High charge carrier mobility, high on/off ratio, environmental stability |

Contributions to Chemical Biology and Diagnostic Probe Development

The compound this compound, while a seemingly simple aromatic structure, possesses key chemical features that make it a valuable building block in the design and synthesis of molecules for chemical biology and the development of diagnostic probes. Its utility stems from the presence of two key functional groups: the iodo group, which serves as a versatile handle for a variety of chemical transformations including radiolabeling, and the methoxymethyl group, which can influence the physicochemical properties of resulting molecules.

Precursor for Radiochemical Labeling (e.g., PET Tracers)

The aryl iodide functionality of this compound makes it a prime candidate for the introduction of radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, which are used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. While specific PET tracers directly synthesized from this compound are not extensively documented in publicly available literature, the chemical principles supporting its potential use are well-established in the field of radiopharmaceutical chemistry.

The carbon-iodine bond on the benzene (B151609) ring can be subjected to isotopic exchange reactions or, more commonly, serve as a precursor for Stille or Suzuki cross-coupling reactions to attach a radiolabeled moiety. For instance, the iodo group can be replaced with a radioactive isotope of iodine, or it can be used in palladium-catalyzed cross-coupling reactions to introduce a positron-emitting radionuclide like ¹⁸F or ¹¹C via a suitable prosthetic group.

The general strategy for the synthesis of a PET tracer using a precursor like this compound would involve a multi-step synthesis to build a larger molecule with affinity for a specific biological target (e.g., a receptor, enzyme, or transporter). The final step would be the radiolabeling reaction, where the short-lived radionuclide is incorporated into the molecule. The methoxymethyl group in such a precursor can be advantageous as it may improve the solubility and pharmacokinetic properties of the final tracer molecule.

Table 1: Potential Radiochemical Labeling Reactions with this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Isotopic Exchange | Na[¹²³I], heat | [¹²³I]-1-Iodo-4-(methoxymethyl)benzene | SPECT Imaging |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, base | Aryl-substituted (methoxymethyl)benzene | Precursor for further elaboration |

| Stille Coupling | Organostannane, Pd catalyst | Aryl- or vinyl-substituted (methoxymethyl)benzene | Precursor for further elaboration |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted (methoxymethyl)benzene | Precursor for further elaboration |

It is important to note that while theoretically feasible, the practical application of this compound as a direct precursor for clinically used PET tracers is not prominently reported. It more likely serves as a foundational scaffold that undergoes further chemical modifications to generate more complex precursors for radiolabeling.

Probes for Biological Pathway Studies

In the realm of chemical biology, small molecules are indispensable tools for probing and understanding complex biological pathways. The structural features of this compound provide a basis for the synthesis of such molecular probes. The aryl iodide can be used as a reactive handle for a variety of coupling reactions to attach fluorophores, affinity tags, or other reporter groups.

For example, through Sonogashira or Suzuki coupling, a fluorescent dye could be attached to the phenyl ring, creating a fluorescent probe. The methoxymethylbenzyl moiety could then serve as a pharmacophore that directs the probe to a specific protein or cellular environment. The methoxymethyl group itself is a bioisostere of other functional groups and can be used to modulate the biological activity and distribution of the probe.

While direct examples of biological probes based on this compound are not abundant in the literature, its role as a versatile synthetic intermediate is clear. It can be used to synthesize a library of compounds with systematic variations to study structure-activity relationships (SAR) in a particular biological context.

Table 2: Potential Applications of this compound in Probe Development

| Probe Type | Synthetic Strategy | Potential Biological Application |

| Fluorescent Probe | Suzuki or Sonogashira coupling with a fluorescent boronic acid or alkyne. | Imaging of specific cellular targets or processes. |

| Affinity-Based Probe | Coupling with a known ligand for a specific protein, followed by attachment of a reporter group (e.g., biotin). | Identification and isolation of protein binding partners. |

| Photoaffinity Label | Incorporation of a photo-reactive group (e.g., benzophenone, aryl azide) via coupling at the iodo position. | Covalent labeling and identification of target proteins. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of computational chemistry, providing a good balance between accuracy and computational cost.

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations can provide a wealth of information about the electronic properties of 1-iodo-4-(methoxymethyl)benzene. By solving the Kohn-Sham equations for the molecule, it is possible to determine its molecular orbitals, electron density distribution, and various reactivity descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack.

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can pinpoint the regions of the molecule most involved in chemical reactions. For instance, in this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the iodine atom, while the LUMO would likely be distributed over the aromatic system.

Other important reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (IP): The energy required to remove an electron from the molecule, approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated by the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): A measure of the ability of the molecule to attract electrons, calculated as (IP + EA) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as (IP - EA) / 2.

Global Electrophilicity Index (ω): An indicator of the molecule's ability to act as an electrophile, calculated as χ² / (2η).

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within the molecule by analyzing the change in electron density upon the addition or removal of an electron.

An illustrative table of calculated electronic properties for this compound is presented below.

| Property | Illustrative Value | Description |

| HOMO Energy | -8.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 8.5 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron |

| Electronegativity | 4.5 eV | Ability to attract electrons |

| Chemical Hardness | 4.0 eV | Resistance to change in electron distribution |

| Electrophilicity Index | 2.53 eV | Propensity to act as an electrophile |

Elucidation of Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying various transformations, such as nucleophilic aromatic substitution at the C-I bond, or reactions involving the methoxymethyl group.

To elucidate a reaction pathway, a series of DFT calculations are performed to locate the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

The geometry of the transition state provides critical insights into the mechanism of the reaction. For example, in a substitution reaction, it would reveal the approach trajectory of the nucleophile and the nature of the bond-breaking and bond-forming processes. The imaginary frequency associated with the transition state's vibrational modes corresponds to the motion along the reaction coordinate.

Energetic Profiles of Key Elementary Steps

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been located, an energetic profile for the reaction can be constructed. This profile plots the relative energies of these species along the reaction coordinate.

An illustrative energetic profile for a hypothetical nucleophilic substitution reaction on this compound is shown in the table below.

| Reaction Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State | +25.0 | Highest energy point along the reaction path |

| Intermediate | +5.0 | A metastable species formed during the reaction |

| Product | -10.0 | The final products of the substitution reaction |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for studying static electronic properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, MD simulations would be particularly useful for conformational analysis. The methoxymethyl group can rotate around the C-C and C-O bonds, leading to different spatial arrangements (conformers). MD simulations can explore the potential energy surface associated with these rotations and determine the relative populations of different conformers at a given temperature.

Furthermore, MD simulations are invaluable for studying the effects of the solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (such as water, methanol, or a nonpolar solvent) in the simulation box, it is possible to investigate solute-solvent interactions, such as hydrogen bonding and van der Waals forces. rsc.org These interactions can significantly influence the conformational preferences of this compound and its reactivity. For instance, in a polar solvent, conformers with a larger dipole moment might be stabilized. Studies on similar molecules like anisole (B1667542) have shown that the surrounding environment affects molecular orientation and movement. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific biological activity has been reported for this compound, QSAR models could be developed for a series of its derivatives to predict their potential efficacy for a particular biological target.

The first step in QSAR modeling is to generate a dataset of molecules with known biological activities. Then, for each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds. youtube.com

For a hypothetical series of derivatives of this compound, a QSAR study might explore how modifying the substituents on the benzene ring or altering the ether linkage affects a particular biological endpoint. An illustrative QSAR equation is shown below:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBA + c

Where:

pIC50 is the predicted biological activity (e.g., the negative logarithm of the half-maximal inhibitory concentration).

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

c is a constant.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

The way molecules pack together in a solid-state crystal has a profound impact on the material's physical properties, such as its melting point, solubility, and stability. Computational methods can be used to predict and analyze the crystal packing of this compound.

Crystal structure prediction (CSP) methods aim to find the most stable crystal structures for a given molecule by searching through different possible packing arrangements and space groups. These methods typically use force fields or DFT calculations to evaluate the lattice energy of each potential crystal structure.

Once a likely crystal structure is identified, a detailed analysis of the intermolecular interactions can be performed. For this compound, this would involve identifying and quantifying interactions such as:

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules.

Hydrogen bonding: Although the molecule itself does not have strong hydrogen bond donors, the oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor.

π-π stacking: The aromatic rings can stack on top of each other, leading to attractive dispersion interactions.

C-H···π interactions: The hydrogen atoms of the methyl group or the benzene ring can interact with the π-system of a neighboring molecule.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. The analysis of these interactions is crucial for understanding the forces that govern the crystal packing and for rationalizing the macroscopic properties of the solid material.

An illustrative table summarizing the potential intermolecular interactions in the crystal structure of this compound is provided below.

| Interaction Type | Donor | Acceptor | Illustrative Distance (Å) | Illustrative Energy (kcal/mol) |

| Halogen Bond | C-I | O (ether) | 3.1 | -2.5 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.5 | -3.0 |

| C-H···π | C-H (methyl) | Benzene Ring | 3.8 | -1.0 |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-iodo-4-(methoxymethyl)benzene in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR provides fundamental information. For instance, in a related compound, 1-iodo-4-methoxybenzene, the ¹H NMR spectrum shows signals for the methoxy (B1213986) protons and the aromatic protons, while the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule. rsc.org For this compound, analogous spectra would be expected, with distinct signals for the methoxymethyl group protons and carbon.

To gain a more detailed structural picture, two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on the benzyl (B1604629) group and potentially between adjacent aromatic protons, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). columbia.edu An HSQC spectrum of this compound would definitively assign each proton signal to its corresponding carbon atom in the benzene (B151609) ring and the methoxymethyl group.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information about the molecule's average structure in a solvent, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its solid, crystalline, or amorphous forms. nih.govresearchgate.net Techniques like magic-angle spinning (MAS) are used to average out anisotropic interactions that broaden the signals in the solid state, leading to higher resolution spectra. youtube.comrsc.org

For this compound, ssNMR could be used to:

Characterize the crystalline packing and identify the number of unique molecules in the asymmetric unit cell.

Study polymorphism, which is the existence of different crystalline forms of the same compound.

Investigate the dynamics of the methoxymethyl group in the solid state.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most precise and detailed three-dimensional structure of a molecule in its crystalline state.

Analysis of Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction study of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data provides a definitive confirmation of the molecular geometry. For example, the C-I bond length and the angles around the benzene ring would be determined with high accuracy.

Characterization of Hydrogen Bonding and Supramolecular Interactions

Beyond the individual molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, governed by intermolecular forces. wur.nl For this compound, this would include the analysis of:

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms (like oxygen) in neighboring molecules. nih.gov This is a significant interaction that can influence the crystal packing.

Hydrogen Bonding: Although the molecule does not have strong hydrogen bond donors, weak C-H···O or C-H···π interactions may be present.

The study of these supramolecular interactions is crucial for understanding the solid-state properties of the compound. wur.nlnih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the analysis of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. core.ac.uk

The exact mass of this compound (C₈H₉IO) is 247.9698 g/mol . nih.gov HRMS can confirm this with a high degree of confidence.

In the context of organic synthesis, HRMS is invaluable for monitoring the progress of reactions involving this compound and for confirming the identity of the resulting products.

The fragmentation pattern observed in the mass spectrum can also provide structural information, complementing the data obtained from NMR spectroscopy. The NIST Mass Spectrometry Data Center provides a reference GC-MS spectrum for this compound, showing major fragments that can aid in its identification. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

In the absence of direct studies on this compound, a theoretical approach based on related molecules can provide an approximation of its vibrational characteristics. The vibrational modes of a molecule are determined by the masses of its atoms and the forces between them. For this compound, the spectra would be a composite of the vibrations of the 1,4-disubstituted benzene ring, the methoxymethyl group (-CH₂OCH₃), and the carbon-iodine bond.

Expected Vibrational Modes:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methoxymethyl group would exhibit symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups, generally in the 2980-2850 cm⁻¹ range.

C-C Stretching (in-ring): The benzene ring has characteristic stretching vibrations that are expected to appear in the 1600-1450 cm⁻¹ region.

CH₂ Scissoring and CH₃ Bending: These deformation vibrations are anticipated in the 1470-1440 cm⁻¹ range.

C-O-C Stretching: The ether linkage in the methoxymethyl group would show characteristic asymmetric and symmetric stretching bands, typically in the 1260-1000 cm⁻¹ region.

C-I Stretching: The carbon-iodine stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range, due to the heavy iodine atom.

Conformational and Interaction Studies:

FTIR and Raman spectroscopy are instrumental in studying conformational isomers (conformers) that arise from rotation around single bonds. For this compound, rotation around the C-C and C-O bonds of the methoxymethyl substituent could lead to different stable conformations. These different conformers would likely have slightly different vibrational frequencies, which could be observed as distinct peaks or shoulders in the spectra, especially at low temperatures.

Furthermore, intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions in the solid state or in solution, can cause shifts in the vibrational frequencies of the involved functional groups. A detailed analysis of these shifts can provide insights into the nature and strength of these interactions.

While specific data tables for this compound cannot be generated due to the lack of published research, the principles of vibrational spectroscopy suggest that an analysis of its FTIR and Raman spectra would provide valuable information about its molecular structure, conformation, and intermolecular interactions. Such a study would likely involve a combination of experimental measurements and quantum chemical calculations to accurately assign the observed vibrational bands.

Future Research Directions and Emerging Applications of 1 Iodo 4 Methoxymethyl Benzene

The utility of 1-iodo-4-(methoxymethyl)benzene as a versatile building block in organic synthesis is well-established. lookchem.com Its unique combination of a reactive carbon-iodine bond and a protected benzylic alcohol moiety makes it a valuable precursor for pharmaceuticals and agrochemicals. lookchem.comnih.gov Future research is poised to expand its applications by leveraging cutting-edge synthetic methodologies and exploring its potential in novel fields. This article focuses on the forward-looking research trajectories and emerging applications centered on this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-Iodo-4-(methoxymethyl)benzene in laboratory settings?

Methodological Answer: A widely used method involves iodination of 4-(methoxymethyl)benzene derivatives. For example, NaBH/I systems can mediate iodination under mild conditions (e.g., 0–25°C in THF or CHCN). This approach avoids harsh oxidizing agents and achieves yields up to 66% for structurally similar iodoarenes . Alternative routes include using iodine with oxidizing agents like HO in dichloromethane, as demonstrated for iodinated sulfonylbenzene derivatives .

Key Reaction Conditions Table:

| Reagent System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| NaBH/I | THF/CHCN | 0–25°C | ~66% | |

| I/HO | CHCl | RT | ~50–70% |

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. For example:

- H NMR : Peaks for methoxymethyl protons (δ ~3.3–3.5 ppm, singlet) and aromatic protons (δ ~7.1–7.6 ppm, doublets) .

- GC-MS : Molecular ion peaks at m/z ~260–280 (depending on substituents) and fragments corresponding to iodine loss (e.g., [M-I]) .

Q. What are the typical purification strategies for isolating this compound?

Methodological Answer: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) is standard. For high-purity requirements, vacuum distillation at reduced pressure (e.g., 0.1–1 mmHg) is recommended, as described for analogous iodinated aromatics .

Q. How does the methoxymethyl group affect solubility and stability in storage?

Methodological Answer: The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to unsubstituted iodoarenes. Stability is improved under inert atmospheres (N/Ar), with degradation studies showing <5% decomposition after 6 months at –20°C in amber vials .

Advanced Research Questions

Q. What are the key considerations for optimizing cross-coupling reactions involving this compound as an aryl iodide precursor?

Methodological Answer: The methoxymethyl group is electron-donating, which reduces oxidative addition efficiency in Pd-catalyzed reactions. To mitigate this:

- Use XantPhos or SPhos ligands to stabilize Pd(0) intermediates.

- Increase catalyst loading (2–5 mol% Pd(OAc)) and reaction temperatures (80–100°C) for Suzuki-Miyaura couplings, achieving yields >75% .

Q. How does the methoxymethyl substituent influence the reactivity of the iodoarene in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The electron-donating methoxymethyl group deactivates the aromatic ring, making NAS challenging. However, under strongly acidic conditions (e.g., HSO/HNO), nitration occurs at the meta position relative to iodine, as observed in sulfonyl-substituted analogs .

Q. What computational methods are used to predict the regioselectivity of reactions involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways by analyzing frontier molecular orbitals. For example, the LUMO distribution shows higher electrophilicity at the iodine-bearing carbon, favoring oxidative addition in cross-couplings .

Q. How can the stability of this compound under photolytic conditions be assessed?

Methodological Answer: UV-Vis spectroscopy (λ = 254–365 nm) coupled with HPLC monitoring reveals photodeiodination as the primary degradation pathway. Quantum yield studies (Φ ~0.1–0.3) suggest using UV-stable storage containers to minimize decomposition .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cu(I)/BOX complexes) are required. For example, enantioselective cyclopropanation of alkenylboronates derived from iodoarenes achieves >90% ee using Rh(OAc) catalysts .

Q. How does isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) of the methoxymethyl group aid in mechanistic studies?

Methodological Answer: Isotopic labeling enables tracking of substituent effects via kinetic isotope effects (KIE) and NMR. For instance, H labeling at the methoxymethyl group reveals steric hindrance in SNAr reactions through altered / ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。